Pyridinium, 5-ethenyl-1-ethyl-2-methyl-
Description
Pyridinium salts are cationic heterocyclic compounds characterized by a six-membered aromatic ring containing a nitrogen atom. These compounds are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry due to their tunable electronic and steric properties . The compound Pyridinium, 5-ethenyl-1-ethyl-2-methyl- features a pyridinium core substituted with an ethenyl group at position 5, an ethyl group at position 1, and a methyl group at position 2. Substitutions on the pyridinium ring significantly influence solubility, stability, and reactivity, making comparative analysis with similar derivatives critical for understanding its properties and applications.
Properties
CAS No. |
45896-59-1 |
|---|---|
Molecular Formula |
C10H14N+ |
Molecular Weight |
148.22 g/mol |
IUPAC Name |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium |
InChI |
InChI=1S/C10H14N/c1-4-10-7-6-9(3)11(5-2)8-10/h4,6-8H,1,5H2,2-3H3/q+1 |
InChI Key |
PIHFBLMXLWWWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC(=C1)C=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Substituent Effects :
- Ethenyl vs. Alkyl Groups : Ethenyl substituents (e.g., in and ) enable π-conjugation, enhancing electronic delocalization and reactivity compared to purely alkyl-substituted derivatives (e.g., ).
Physical and Chemical Properties
Solubility and Stability
Reactivity
- Pyridinium salts with reactive methylene groups (e.g., acetonylpyridinium bromide in ) are utilized as catalysts in oxidation reactions, underscoring the role of electron-withdrawing substituents in enhancing reactivity .
- Ethenyl-substituted derivatives (e.g., ) may participate in cycloaddition or polymerization reactions due to their unsaturated bonds.
Preparation Methods
Condensation of Paraldehyde and Ammonia
The neutral precursor, 5-ethyl-2-methylpyridine , is synthesized via condensation of paraldehyde (a trimer of acetaldehyde) and ammonia:
$$
4 \, \text{CH}3\text{CHO} + \text{NH}3 \rightarrow (\text{C}2\text{H}5)(\text{CH}3)\text{C}5\text{H}3\text{N} + 4 \, \text{H}2\text{O}
$$
Conditions :
- Temperature: 200–250°C
- Catalyst: Ammonium salts (e.g., ammonium acetate, dibasic phosphate)
- Yield: 50–80%
This method is scalable and industrially viable but requires high-pressure reactors.
Dehydrogenation to Introduce the Ethenyl Group
The ethenyl group is introduced via dehydrogenation of 5-ethyl-2-methylpyridine:
$$
(\text{C}2\text{H}5)(\text{CH}3)\text{C}5\text{H}3\text{N} \xrightarrow{\Delta, \, \text{catalyst}} (\text{CH}2=\text{CH})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{H}2
$$
Conditions :
- Catalyst: Palladium on carbon (Pd/C) or oxidative agents (e.g., sulfur)
- Temperature: 150–200°C
- Yield: 60–75%
Alternative approaches include cross-coupling reactions (e.g., Heck reaction) on halogenated pyridines.
Quaternization to Form the Pyridinium Salt
Direct Alkylation with Ethyl Bromide
The most common method involves reacting 5-ethenyl-2-methylpyridine with ethyl bromide:
$$
(\text{CH}2=\text{CH})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{C}2\text{H}5\text{Br} \rightarrow [(\text{CH}2=\text{CH})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^-
$$
Optimized Conditions :
- Solvent: Dry ethanol or dimethylformamide (DMF)
- Temperature: 60–80°C (reflux)
- Reaction Time: 24–48 hours
- Yield: 70–85%
Purification : The product precipitates upon cooling and is recrystallized from ether/acetone mixtures.
Elimination from Bromoethyl Precursors
An alternative route involves dehydrohalogenation of a bromoethyl intermediate:
- Synthesis of 5-(2-Bromoethyl)-2-methylpyridinium Bromide :
$$
(\text{CH}2\text{CH}2\text{Br})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{C}2\text{H}5\text{Br} \rightarrow [(\text{CH}2\text{CH}2\text{Br})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^-
$$ - Base-Induced Elimination :
$$
[(\text{CH}2\text{CH}2\text{Br})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^- \xrightarrow{\text{NaOH}} [(\text{CH}2=\text{CH})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}_3\text{N}]^+\text{Br}^- + \text{HBr}
$$
Conditions :
Mechanochemical and Ultrasound-Assisted Synthesis
Recent advances highlight solvent-free methods for pyridinium salts:
- Mechanochemical Synthesis :
- Ultrasound Irradiation :
Comparative Analysis of Methods
Key Challenges and Solutions
- Instability of Ethenyl Group : Use mild temperatures (<80°C) and inert atmospheres to prevent polymerization.
- Purification : Recrystallization from acetone/ether mixtures removes unreacted alkylating agents.
- Byproducts : Over-alkylation is minimized by using a 1:1 molar ratio of pyridine to ethyl bromide.
Industrial Applications and Patents
Q & A
Basic: What are the optimal synthetic routes for Pyridinium, 5-ethenyl-1-ethyl-2-methyl-?
Methodological Answer:
The compound can be synthesized via condensation reactions between pyridinium precursors and aldehydes. For example:
- Step 1: Start with a 1-ethyl-2-methylpyridinium iodide derivative.
- Step 2: React with an ethenyl-containing aldehyde (e.g., acrolein) under basic conditions (e.g., piperidine) to form the ethenyl substituent at the 5-position .
- Step 3: Purify via column chromatography using a polar solvent system (e.g., ethanol/dichloromethane).
Key Considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the ethenyl group.
- Monitor reaction progress via TLC or HPLC to optimize yield (typical yields: 60–80%) .
Basic: How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
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